Pentacosa-7,11-diene
Overview
Description
(7Z,11Z)-Pentacosa-7,11-diene is a long-chain hydrocarbon with the molecular formula C25H48. It is characterized by the presence of two double bonds at the 7th and 11th positions in the Z-configuration. This compound is a type of diene, which means it contains two carbon-carbon double bonds. It is found in nature and has been studied for its role in chemical ecology, particularly in the context of insect pheromones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,11Z)-pentacosa-7,11-diene can be achieved through various methods. One common approach involves the use of Grignard reagents in a cross-coupling reaction. The process typically starts with the preparation of a suitable precursor, such as a halogenated hydrocarbon, which is then reacted with a Grignard reagent to form the desired diene. The reaction conditions often include the use of a catalyst, such as palladium, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (7Z,11Z)-pentacosa-7,11-diene may involve large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of homogeneous catalysis and controlled reaction environments ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(7Z,11Z)-Pentacosa-7,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically reducing the double bonds to single bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and oxygen in the presence of a catalyst such as manganese dioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons and other substituted derivatives.
Scientific Research Applications
(7Z,11Z)-Pentacosa-7,11-diene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of dienes and the mechanisms of various chemical reactions.
Biology: It plays a role in the study of insect pheromones, particularly in the context of mating behaviors in species such as Drosophila melanogaster.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Mechanism of Action
The mechanism of action of (7Z,11Z)-pentacosa-7,11-diene involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors in the antennae of insects, triggering a cascade of signaling events that lead to behavioral responses such as mating. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
(7Z,11Z)-Heptacosa-7,11-diene: Another long-chain diene with similar structural features but a longer carbon chain.
(7Z,11Z)-Nonacosa-7,11-diene: Similar to (7Z,11Z)-pentacosa-7,11-diene but with an even longer carbon chain.
Uniqueness
(7Z,11Z)-Pentacosa-7,11-diene is unique due to its specific chain length and the position of its double bonds. These structural features confer specific chemical and biological properties, making it distinct from other similar compounds. Its role as a pheromone in certain insect species further highlights its unique biological significance .
Biological Activity
Pentacosa-7,11-diene is a long-chain hydrocarbon with significant biological activity that has garnered attention in recent research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its linear carbon chain comprising 25 carbon atoms with two double bonds located at the 7th and 11th positions. The molecular formula is , and it belongs to the class of compounds known as alkenes. The presence of multiple double bonds in its structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, a study indicated that compounds similar to this compound exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.004 mg/mL |
Klebsiella pneumoniae | 0.01 mg/mL |
Proteus mirabilis | 0.005 mg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Its ability to scavenge free radicals was evaluated using DPPH and ABTS assays. Results indicated a strong antioxidant activity comparable to standard antioxidants like Vitamin C.
Table 2: Antioxidant Activity Results
Assay Type | IC50 Value (mg/mL) | Reference Compound |
---|---|---|
DPPH | 1.5 | Vitamin C |
ABTS | 2.0 | BHA |
The biological activities of this compound can be attributed to its interaction with cellular targets. Molecular docking studies have suggested that it may interact with key enzymes involved in bacterial protein synthesis, such as tyrosyl-tRNA synthetase. This interaction inhibits bacterial growth by disrupting protein biosynthesis pathways .
Case Studies
Several case studies have documented the effects of this compound in various biological systems:
- In Vitro Studies : A study conducted on human cell lines demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery rates in models of acute injury, suggesting anti-inflammatory properties .
- Network Pharmacology Analysis : A comprehensive network pharmacology approach identified multiple signaling pathways influenced by this compound, including those related to lipid metabolism and cellular stress responses .
Properties
IUPAC Name |
pentacosa-7,11-diene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWXEURPGIPNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=CCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693950 | |
Record name | Pentacosa-7,11-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127599-39-7 | |
Record name | Pentacosa-7,11-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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